7-[(z)-2-(2-Amino-4-thiazolyl)-4-carboxy-2-butenoylamino]-3-cephem-4-carboxylic acid
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Overview
Description
Ceftibuten is a third-generation cephalosporin antibiotic that is commonly used to treat various bacterial infections. It is an orally administered agent available in capsule or oral suspension forms. Ceftibuten is known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of respiratory tract infections, urinary tract infections, and gastrointestinal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ceftibuten involves several key steps. One method includes the reaction of cefaclor nucleus with methyltetrahydrofuran and magnesium powder in a reactor. The reaction continues until the magnesium powder disappears. Distilled water is then added, and the mixture is stirred and allowed to stand for layering. The organic layer is separated and dried using anhydrous magnesium sulfate. After filtering, D301 weak basic ion exchange resin and 2-(2-carbobenzoxy-aminothiazole-4-yl)-5-carbobenzoxy-2-pentenoic acid are added, and the reaction is carried out at a specific temperature for a certain time. The reaction is then filtered to remove the weak basic ion exchange resin, and hydrolysis is performed to obtain ceftibuten .
Industrial Production Methods
Industrial production of ceftibuten follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of advanced reactors and precise control of reaction conditions to ensure high yield and purity. The use of ion exchange resins and specific solvents helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ceftibuten undergoes various chemical reactions, including:
Oxidation: Ceftibuten can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert ceftibuten into its reduced forms.
Substitution: Ceftibuten can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of ceftibuten, which may have different pharmacological properties and applications .
Scientific Research Applications
Ceftibuten has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying cephalosporin antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance and the development of new antibiotics.
Medicine: Extensively used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new formulations and drug delivery systems
Mechanism of Action
Comparison with Similar Compounds
Ceftibuten is compared with other similar compounds such as ciprofloxacin and cephalexin:
Ciprofloxacin: A quinolone antibiotic effective against a wide variety of infections but not recommended for children under 18 years old.
Cephalexin: A first-generation cephalosporin used to treat infections caused by susceptible Gram-positive bacteria.
Ceftibuten stands out due to its oral administration, broad-spectrum activity, and effectiveness against both Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C15H14N4O6S2 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(6R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10?,13-/m1/s1 |
InChI Key |
UNJFKXSSGBWRBZ-MMRZKYIESA-N |
Isomeric SMILES |
C1C=C(N2[C@H](S1)C(C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O |
Origin of Product |
United States |
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